Diethyl({3-[(oxan-4-yl)amino]propyl})amine
Description
Diethyl({3-[(oxan-4-yl)amino]propyl})amine is a tertiary amine featuring a propyl chain with a diethylamine group and an oxan-4-yl (tetrahydropyranyl) substituent. The oxan-4-yl moiety introduces a six-membered cyclic ether, conferring moderate polarity and influencing solubility and hydrogen-bonding capabilities. This compound is structurally analogous to several amines with variations in the cyclic substituent or alkyl chain configuration, which alter physicochemical and biological properties.
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N',N'-diethyl-N-(oxan-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2O/c1-3-14(4-2)9-5-8-13-12-6-10-15-11-7-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
KDSQYANZADVJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(oxan-4-yl)amino]propyl})amine typically involves the reaction of oxane derivatives with propylamine, followed by the introduction of diethyl groups. One common method involves the reaction of 3-aminopropylamine with oxane under controlled conditions to form the intermediate product, which is then reacted with diethylamine to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
Diethyl({3-[(oxan-4-yl)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions include oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl({3-[(oxan-4-yl)amino]propyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl({3-[(oxan-4-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physical properties of Diethyl({3-[(oxan-4-yl)amino]propyl})amine with its analogs:
Key Observations:
- Oxan vs.
- Piperidine Derivative : The 1-methylpiperidin-4-yl group introduces a basic nitrogen, elevating pKa compared to the oxan analog. The methyl group adds steric hindrance, which may reduce enzymatic degradation .
- Triethoxysilyl Derivative : Silicon-based substituents impart hydrolytic sensitivity but enable crosslinking in polymers, contrasting with the oxan compound’s stability in aqueous media .
Biological Activity
Diethyl({3-[(oxan-4-yl)amino]propyl})amine, a compound with potential biological activity, has garnered attention in various research contexts. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an oxan ring and a diethyl amine moiety. This structure is significant for its interactions within biological systems.
Molecular Formula
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 226.29 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound can inhibit specific enzymes involved in phospholipid metabolism, which may lead to altered cellular signaling pathways .
- Modulation of Cellular Processes : The compound appears to affect cellular processes such as apoptosis and proliferation, potentially through interactions with membrane-bound receptors or intracellular signaling molecules .
- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective properties, possibly by reducing oxidative stress in neuronal cells .
Study 1: Enzymatic Inhibition
A study investigating the inhibitory effects of this compound on lysosomal phospholipase A2 (LPLA2) demonstrated significant inhibition at varying concentrations. The results are summarized in Table 1.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 80 |
This inhibition correlates with the compound's potential to induce phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes .
Study 2: Neuroprotective Effects
In a neuroprotection study involving rat neuronal cells, this compound was shown to reduce cell death induced by oxidative stress. The findings are detailed in Table 2.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| Oxidative Stress | 40 |
| Compound Treatment | 70 |
These results suggest that the compound may enhance cell survival under stress conditions, indicating its potential therapeutic applications in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
